Cilobradine hydrochloride is a chemical compound that has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It is classified as a selective bradycardic agent, meaning it can slow the heart rate without significantly affecting blood pressure. This property makes it a candidate for managing conditions such as angina and heart failure.
Cilobradine was initially developed through research focused on modulating heart rate and improving cardiac function. Its development stems from the need for medications that can effectively manage heart rate while minimizing adverse effects associated with traditional beta-blockers.
Cilobradine hydrochloride falls under the category of pharmacological agents known as bradycardic agents. It is specifically designed to target the cardiac pacemaker cells, influencing their activity to achieve a desired reduction in heart rate.
The synthesis of cilobradine hydrochloride involves several chemical reactions that typically include:
The synthesis pathway may involve specific reagents and conditions, such as temperature control and reaction times, to optimize yield and purity. Detailed reaction schemes would typically be outlined in scientific literature focusing on synthetic organic chemistry.
Cilobradine hydrochloride has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula can be represented as .
Cilobradine hydrochloride participates in various chemical reactions relevant to its pharmaceutical activity:
The kinetics of these reactions can be studied using techniques such as high-performance liquid chromatography (HPLC) to monitor concentration changes over time.
Cilobradine hydrochloride exerts its effects primarily through selective inhibition of certain ion channels in cardiac pacemaker cells. By modulating these channels, cilobradine reduces the influx of calcium ions during depolarization, leading to decreased heart rate.
Cilobradine hydrochloride has potential applications in various fields:
Cilobradine hydrochloride (chemical synonym: DK-AH 269) inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels via a state-dependent mechanism that requires channel activation. This compound preferentially binds to the open-state conformation of HCN channels during membrane hyperpolarization, thereby stabilizing the channel in a non-conducting state. Electrophysiological studies reveal that Cilobradine hydrochloride prolongs the activation time constant (τ) of HCN currents by ~30% during sustained hyperpolarization. For example, in pituitary tumor (GH3) cells, Cilobradine hydrochloride (3 μM) increases the τ of hyperpolarization-activated cation current (Ih) from 1,354 ± 143 ms to 1,754 ± 117 ms at −120 mV [4]. This use-dependence is further evidenced by enhanced blockade with repetitive hyperpolarizing pulses, indicating that Cilobradine hydrochloride accesses its binding site more efficiently when channels undergo cyclic gating transitions [1] [9].
Cilobradine hydrochloride exhibits differential potency across HCN channel subtypes, with the highest affinity for HCN1 and moderate activity against HCN2 and HCN4. In heterologous expression systems:
Table 1: Subtype Selectivity Profile of Cilobradine Hydrochloride
HCN Subtype | IC50 (μM) | Experimental System |
---|---|---|
HCN1 | 3.38 | GH3 cells |
HCN2 | 3.54 | GH3 cells |
HCN4 | 7.30 | Heterologously expressed HCN4 |
HCN4 (cardiac) | 0.62* | Mouse sinoatrial node cells |
Note: *Data from Stieber et al. 2006 cited in [4]
This selectivity profile contrasts with Ivabradine, which shows greater potency for HCN4 (IC50 = 2.0 μM) than HCN1 (IC50 = 0.94 μM) [9]. The divergence arises from structural differences in the transmembrane domains of HCN isoforms that influence drug-channel interactions.
Cilobradine hydrochloride alters HCN channel gating kinetics beyond simple pore blockade. It induces a hyperpolarizing shift in the voltage dependence of activation. In GH3 cells, a 3 μM concentration shifts the half-activation voltage (V1/2) of Ih by −10 mV (control V1/2 = −94.4 mV; with Cilobradine = −104.3 mV) without modifying the gating charge [4]. This negative shift means stronger hyperpolarization is required to open channels, effectively reducing channel availability at physiological potentials. Additionally, Cilobradine hydrochloride increases the impedance magnitude at Ih resonance frequencies, indicating altered electrical resonance properties in neurons—a mechanism relevant to its antidepressant effects [1] [4].
Cilobradine hydrochloride belongs to the "bradine" class of HCN blockers, sharing structural motifs with Zatebradine and Ivabradine. Key pharmacological distinctions include:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2